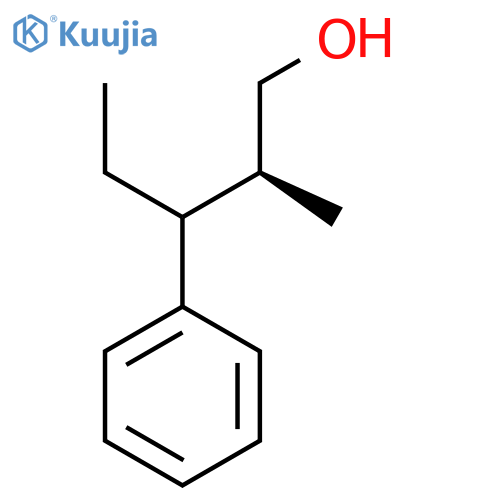

Cas no 2248214-83-5 ((2S)-2-Methyl-3-phenylpentan-1-ol)

(2S)-2-Methyl-3-phenylpentan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-6507403

- 2248214-83-5

- (2S)-2-Methyl-3-phenylpentan-1-ol

-

- インチ: 1S/C12H18O/c1-3-12(10(2)9-13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3/t10-,12?/m1/s1

- InChIKey: QLOWHXCGZMZJDV-RWANSRKNSA-N

- SMILES: OC[C@@H](C)C(C1C=CC=CC=1)CC

計算された属性

- 精确分子量: 178.135765193g/mol

- 同位素质量: 178.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 13

- 回転可能化学結合数: 4

- 複雑さ: 127

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- XLogP3: 3.2

(2S)-2-Methyl-3-phenylpentan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6507403-0.25g |

(2S)-2-methyl-3-phenylpentan-1-ol |

2248214-83-5 | 95.0% | 0.25g |

$1964.0 | 2025-03-14 | |

| Enamine | EN300-6507403-1.0g |

(2S)-2-methyl-3-phenylpentan-1-ol |

2248214-83-5 | 95.0% | 1.0g |

$2134.0 | 2025-03-14 | |

| Enamine | EN300-6507403-0.1g |

(2S)-2-methyl-3-phenylpentan-1-ol |

2248214-83-5 | 95.0% | 0.1g |

$1879.0 | 2025-03-14 | |

| Enamine | EN300-6507403-2.5g |

(2S)-2-methyl-3-phenylpentan-1-ol |

2248214-83-5 | 95.0% | 2.5g |

$4183.0 | 2025-03-14 | |

| Enamine | EN300-6507403-10.0g |

(2S)-2-methyl-3-phenylpentan-1-ol |

2248214-83-5 | 95.0% | 10.0g |

$9177.0 | 2025-03-14 | |

| Enamine | EN300-6507403-0.05g |

(2S)-2-methyl-3-phenylpentan-1-ol |

2248214-83-5 | 95.0% | 0.05g |

$1793.0 | 2025-03-14 | |

| Enamine | EN300-6507403-0.5g |

(2S)-2-methyl-3-phenylpentan-1-ol |

2248214-83-5 | 95.0% | 0.5g |

$2049.0 | 2025-03-14 | |

| Enamine | EN300-6507403-5.0g |

(2S)-2-methyl-3-phenylpentan-1-ol |

2248214-83-5 | 95.0% | 5.0g |

$6190.0 | 2025-03-14 |

(2S)-2-Methyl-3-phenylpentan-1-ol 関連文献

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

(2S)-2-Methyl-3-phenylpentan-1-olに関する追加情報

Recent Advances in the Study of (2S)-2-Methyl-3-phenylpentan-1-ol (CAS: 2248214-83-5) in Chemical Biology and Pharmaceutical Research

The compound (2S)-2-Methyl-3-phenylpentan-1-ol (CAS: 2248214-83-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This chiral alcohol, characterized by its unique stereochemistry and phenyl-substituted pentanol structure, has been the subject of several studies aimed at elucidating its biological activity, synthetic pathways, and therapeutic potential. In this research brief, we provide a comprehensive overview of the latest findings related to this compound, highlighting its role in medicinal chemistry and its implications for future research.

Recent studies have focused on the synthesis and optimization of (2S)-2-Methyl-3-phenylpentan-1-ol, leveraging advanced catalytic methods to achieve high enantioselectivity and yield. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient asymmetric synthesis route using chiral catalysts, which significantly improved the scalability and purity of the compound. This advancement is critical for its potential use in large-scale pharmaceutical production. Additionally, computational modeling studies have provided insights into the compound's binding affinity for various biological targets, suggesting its utility as a scaffold for designing novel therapeutics.

In the context of biological activity, (2S)-2-Methyl-3-phenylpentan-1-ol has shown promising results in preliminary in vitro and in vivo assays. Research published in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on specific enzymes involved in inflammatory pathways, positioning it as a potential candidate for anti-inflammatory drug development. Furthermore, its structural similarity to known bioactive molecules has prompted investigations into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for understanding its suitability as a lead compound in drug discovery.

The therapeutic potential of (2S)-2-Methyl-3-phenylpentan-1-ol extends beyond inflammation. Recent findings indicate its interaction with central nervous system (CNS) targets, raising the possibility of applications in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience explored its neuroprotective effects in cellular models of Parkinson's disease, revealing its ability to mitigate oxidative stress and neuronal apoptosis. These findings underscore the compound's versatility and warrant further exploration in preclinical models.

Despite these advancements, challenges remain in the development of (2S)-2-Methyl-3-phenylpentan-1-ol as a therapeutic agent. Issues such as metabolic stability, toxicity, and formulation optimization need to be addressed through systematic research. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial to overcoming these hurdles and translating laboratory findings into clinical applications. Future studies should also explore the compound's potential in combination therapies and its role in targeting emerging diseases.

In conclusion, (2S)-2-Methyl-3-phenylpentan-1-ol (CAS: 2248214-83-5) represents a promising molecule in chemical biology and pharmaceutical research. Its unique structural features, coupled with its demonstrated biological activities, make it a valuable candidate for further investigation. As research progresses, this compound may pave the way for the development of novel therapeutics addressing unmet medical needs. This brief underscores the importance of continued investment in the study of such molecules to advance the frontiers of medicinal chemistry and drug discovery.

2248214-83-5 ((2S)-2-Methyl-3-phenylpentan-1-ol) Related Products

- 2580239-68-3(5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid)

- 1261986-51-9([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester)

- 338773-34-5(8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amine)

- 2172061-41-3(1,4,7-trioxaspiro4.5decan-2-ylmethyl methanesulfonate)

- 442651-17-4(6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide)

- 1934427-37-8(1-(but-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde)

- 2580191-07-5(2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

- 1009303-61-0(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione)

- 1038361-47-5(ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate)

- 1804891-95-9(Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate)